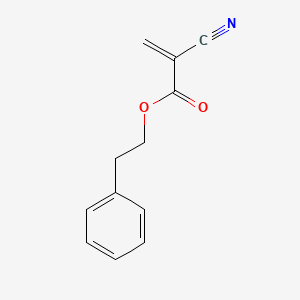

Phenylethyl 2-cyanoacrylate

Description

Structure

3D Structure

Properties

CAS No. |

160583-22-2 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-phenylethyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C12H11NO2/c1-10(9-13)12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,1,7-8H2 |

InChI Key |

LTYWEEUBKYARKZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#N)C(=O)OCCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Phase Dynamics and Physicochemical Profiling of Phenylethyl 2-Cyanoacrylate (2-PECA) Monomer

The Anomaly of 2-PECA in Monomer Design

Alkyl 2-cyanoacrylates (CAs) are highly reactive vinyl monomers universally recognized for their rapid anionic polymerization, forming the chemical foundation of instant adhesives and advanced nanomedicines. Short-chain derivatives, such as methyl- and ethyl-2-cyanoacrylate (MCA, ECA), are strictly low-viscosity liquids at room temperature ()[1].

However, extending the ester side chain with a phenylethyl moiety fundamentally alters the monomer's thermodynamic profile. Phenylethyl 2-cyanoacrylate (2-PECA) is a rare exception within the CA family because it exists as a crystalline solid at room temperature [1]. This physical state anomaly dictates entirely different handling, formulation, and application protocols compared to its liquid counterparts.

Mechanistic Causality: Why is 2-PECA a Solid?

As a Senior Application Scientist, I approach monomeric phase behavior through the lens of intermolecular forces. The solid state of 2-PECA at 25°C—with a precise melting point of 30–32°C ()[2]—is a direct consequence of its molecular architecture:

-

Pi-Pi (

) Stacking Interactions: The aromatic phenyl ring in the ester side chain allows for parallel intermolecular -

Steric Bulk and Reduced Mobility: The bulky 2-phenylethyl group restricts the rotational degrees of freedom of the monomer backbone, reducing molecular mobility and favoring a highly ordered crystalline matrix.

-

Dipole-Dipole Locking: The highly electronegative cyano (-CN) and ester (-COO-) groups on the

-carbon create a strong dipole. When combined with the aromatic stacking, these polar interactions lock the monomer into a solid state until sufficient thermal energy (>30°C) disrupts the lattice.

Structural factors driving the solid physical state of 2-PECA at room temperature.

Quantitative Physicochemical Profile

Because 2-PECA is a solid, it entirely circumvents the "blooming" effect—a detrimental phenomenon where volatilized liquid monomer polymerizes and deposits as a white, chalky residue around bond lines ()[1]. Furthermore, it is virtually odorless, possessing only a faint note of rose oil derived from the phenylethyl moiety ()[3].

Table 1: Comparative Physicochemical Properties of Cyanoacrylate Monomers

| Property | Ethyl 2-Cyanoacrylate (ECA) | Phenylethyl 2-Cyanoacrylate (2-PECA) |

| Physical State (at 25°C) | Liquid | Solid |

| Melting Point | -22°C | 30–32°C [2] |

| Volatility / Blooming | High | Non-blooming [3] |

| Odor Profile | Sharp, irritating | Virtually odorless (rose note) [3] |

| Primary Utility | Household/General Adhesives | Industrial tapes, films, nanomedicine [1][4] |

Experimental Methodology: Synthesis and Phase Characterization

Handling a solid cyanoacrylate monomer requires rigorous environmental control. The following protocol details the synthesis and thermal characterization of 2-PECA.

Causality in Experimental Design: Because 2-PECA melts just above room temperature, thermal characterization must strictly prevent moisture-initiated anionic polymerization. If the monomer polymerizes during melting, the resulting exothermic reaction will mask the endothermic melting peak, yielding invalid data.

Step-by-Step Self-Validating Protocol

Step 1: Knoevenagel Condensation (Prepolymer Synthesis) React 2-phenylethyl cyanoacetate with formaldehyde in the presence of a basic catalyst (e.g., piperidine). Rationale: Direct monomer synthesis is impossible due to immediate spontaneous polymerization; synthesizing a low-molecular-weight prepolymer is a necessary thermodynamic stepping stone ()[5].

Step 2: Thermal Depolymerization (Cracking)

Subject the prepolymer to high-temperature vacuum distillation in the presence of strong Lewis acid stabilizers (e.g., sulfur dioxide,

Step 3: Controlled Crystallization Collect the distilled 2-PECA monomer in a receiver flask cooled to 10°C. The monomer will spontaneously crystallize into a white solid as its temperature drops below 30°C.

Step 4: Differential Scanning Calorimetry (DSC) - Self-Validating System To definitively validate the physical state and melting point, prepare two hermetically sealed aluminum DSC pans:

-

Pan A (Control): 5 mg of 2-PECA without additional liquid stabilizer.

-

Pan B (Test): 5 mg of 2-PECA spiked with 100 ppm of methanesulfonic acid (MSA). Run a heating sweep from 10°C to 60°C at a rate of 5°C/min.

Validation Logic: Pan B will display a clean, sharp endothermic peak at 30–32°C, confirming the true melting point. If Pan A shows an endotherm immediately followed by a massive exotherm, it serves as an internal validation that the uninhibited monomer successfully melted into a highly reactive liquid state and subsequently polymerized. The contrast between Pan A and Pan B self-validates the phase transition versus reactive curing.

Self-validating experimental workflow for 2-PECA synthesis and phase characterization.

Applications in Advanced Materials and Nanomedicine

The unique solid state of 2-PECA at room temperature makes it highly valuable for advanced, specialized applications:

-

Industrial Adhesive Films and Tapes: Unlike liquid CAs that require immediate mating of parts, 2-PECA can be cast into solid films. These films remain inert at room temperature but can be activated by mild heat (hot-melt application), allowing for precise repositioning before curing ()[1].

-

Nanoparticle Drug Delivery: Poly(alkyl cyanoacrylate) (PACA) nanoparticles are renowned for targeted drug delivery. The highly lipophilic 2-phenylethyl side chain of 2-PECA enables the encapsulation of a much wider range of poorly water-soluble active pharmaceutical ingredients (APIs) compared to traditional short-chain CAs ()[4].

References

-

Title: Radical Polymerization of Alkyl 2-Cyanoacrylates Source: Molecules (MDPI) / PMC - NIH URL: [Link]

- Title: Curable composition comprising cyanoacrylates (US20150075709A1)

-

Title: 2-Phenylethyl Cyanoacrylate Monomer Specifications Source: AFINITICA URL: [Link]

-

Title: Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation Source: International Journal of Pharmaceutics: X / PMC - NIH URL: [Link]

- Title: Process for preparing 1,1-disubstituted ethylene monomers (US20170022151A1)

Sources

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20150075709A1 - Curable composition comprising cyanoacrylate monomers - Google Patents [patents.google.com]

- 3. 2-Phenylethyl Cyanoacrylate | AFINITICA [afinitica.com]

- 4. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20170022151A1 - Process for preparing 1,1-disubstituted ethylene monomers - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Melting Point of Phenylethyl 2-Cyanoacrylate Solid Monomer

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive exploration of the melting point of phenylethyl 2-cyanoacrylate (PECA), a solid monomer with significant applications in advanced adhesive formulations and material science. This document moves beyond a simple statement of the melting point to delve into the scientific principles governing this physical property, the methodologies for its accurate determination, and the critical implications of purity and thermal analysis in research and development.

Introduction: The Significance of a Solid Cyanoacrylate

Cyanoacrylates are a well-established class of fast-curing adhesives, renowned for their strong bonding capabilities.[1] While many common cyanoacrylates are liquids at room temperature, phenylethyl 2-cyanoacrylate exists as a solid, a characteristic that imparts unique advantages in specific applications.[2][3] Its solid nature contributes to enhanced stability and reduced vapor pressure, making it a valuable component in the formulation of low-odor and low-blooming adhesives, as well as in the development of industrial adhesive tapes and films.[2] The melting point of PECA is, therefore, a critical parameter, dictating the temperature at which it transitions into a liquid state for processing and application. A precise understanding of this thermal transition is paramount for formulation development, quality control, and ensuring consistent performance of the final product.

Physicochemical Properties of Phenylethyl 2-Cyanoacrylate

A summary of the key physicochemical properties of phenylethyl 2-cyanoacrylate is presented in the table below.

| Property | Value | Reference |

| Melting Point | 91 °F (32.8 °C) | [4] |

| Physical State | Solid at room temperature | [2][3] |

| Appearance | - | - |

| Odor | Virtually odorless, with a slight note of rose oil | [3] |

The Science Behind the Melting Point: Purity and Intermolecular Forces

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This phase change is governed by the strength of the intermolecular forces within the crystal lattice. For phenylethyl 2-cyanoacrylate, these forces include van der Waals interactions and dipole-dipole interactions arising from the polar cyano and ester functional groups.

A crucial factor influencing the melting point is the purity of the monomer.[5] Impurities disrupt the regular packing of the molecules in the crystal lattice, weakening the intermolecular forces and resulting in a lower and broader melting point range.[5] In the context of cyanoacrylates, purity is of utmost importance, with cosmetic and medical grades often exceeding 99% purity, compared to industrial grades which can be in the range of 90-95%.[6] The presence of residual solvents, unreacted starting materials, or byproducts from the synthesis process can significantly impact the observed melting point.

Synthesis of Phenylethyl 2-Cyanoacrylate: A Representative Protocol

Experimental Workflow: Synthesis of Phenylethyl 2-Cyanoacrylate

Caption: A diagram illustrating the two-stage synthesis process for phenylethyl 2-cyanoacrylate.

Step-by-Step Methodology:

-

Knoevenagel Condensation: Phenylethyl cyanoacetate is reacted with paraformaldehyde in the presence of a basic catalyst, such as piperidine, in a suitable solvent. This reaction leads to the formation of a prepolymer or oligomer of phenylethyl 2-cyanoacrylate.

-

Catalyst Neutralization and Removal: The base catalyst is neutralized and removed from the prepolymer mixture.

-

Depolymerization ("Cracking"): The purified prepolymer is heated to high temperatures (typically 150-200°C) under reduced pressure. This process, known as "cracking," breaks down the polymer into the volatile monomer.[7]

-

Purification: The crude phenylethyl 2-cyanoacrylate monomer is collected via distillation. Further purification steps, such as fractional distillation in the presence of polymerization inhibitors, are employed to achieve the desired high purity.

Experimental Determination of the Melting Point

The accurate determination of the melting point of phenylethyl 2-cyanoacrylate is essential for quality control and research purposes. Two common methods for this analysis are the capillary melting point apparatus and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Apparatus: A Standard Method

This traditional method provides a visual determination of the melting range.

-

Sample Preparation: A small amount of the solid phenylethyl 2-cyanoacrylate monomer is finely powdered and packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.

Experimental Workflow: Capillary Melting Point Determination

Caption: A flowchart outlining the steps for determining the melting point using a capillary apparatus.

Differential Scanning Calorimetry (DSC): A Thermal Analysis Approach

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It can provide a more quantitative and detailed analysis of the melting process.

While DSC is a valuable tool, caution is advised when analyzing reactive monomers like cyanoacrylates. The heat applied during the analysis can potentially initiate polymerization, which is a highly exothermic process.[8] This can lead to a complex thermal profile and, in some cases, damage to the DSC instrument due to the vaporization and subsequent polymerization of the monomer within the measurement cell. Therefore, it is crucial to use a low heating rate and a small sample size in a vented or loosely sealed pan to minimize these risks. For routine melting point determination, the capillary method is often preferred for its simplicity and lower risk.

Conclusion

The melting point of phenylethyl 2-cyanoacrylate, a solid monomer, is a fundamental property that underpins its utility in various advanced material applications. This guide has provided a comprehensive overview of its reported melting point, the scientific principles influencing this property, a representative synthesis pathway, and detailed protocols for its experimental determination. For researchers, scientists, and drug development professionals working with this unique cyanoacrylate, a thorough understanding of its thermal behavior is essential for innovation and the development of high-performance materials.

References

-

Radical Polymerization of Alkyl 2-Cyanoacrylates. PMC - NIH. [Link]

-

2-Phenylethyl Cyanoacrylate. AFINITICA. [Link]

-

A Molecular Dynamics Study of Monomer Melt Properties of Cyanate Ester Monomer Melt Properties. PMC. [Link]

-

A Molecular Dynamics Study of Monomer Melt Properties of Cyanate Ester Monomer Melt Properties. PubMed. [Link]

-

A Molecular Dynamics Study of Cyanate Ester Monomer Melt Properties. ResearchGate. [Link]

-

2-PHENYLETHYL ACRYLATE. ChemBK. [Link]

-

What is the melting point of super glue? Quora. [Link]

-

Cyanoacrylate Purity Guide for Lash Adhesive Safety. SenseLashes. [Link]

-

2-Phenylethyl Cyanoacrylate. AFINITICA. [Link]

-

Cyanoacrylate. School of Chemistry | University of Bristol. [Link]

-

A METHOD FOR PRODUCING A CYANOACRYLATE MONOMER. Patent 1993996 - EPO. [Link]

-

Methyl cyanoacrylate | C5H5NO2. PubChem - NIH. [Link]

-

6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]

-

Method for Producing Cyanoacrylate Monomer. Scribd. [Link]

-

Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research. [Link]

-

Cyanoacrylate Adhesives: A Critical Review. ResearchGate. [Link]

-

Evolved Gas Analysis and Multi-step Pyrolysis of Cyanoacrylate Glue. LabTech. [Link]

-

NOVEL CYANOACRYLATE-BASED PSA FOR SEMI-STRUCTURAL APPLICATIONS. Pressure Sensitive Tape Council. [Link]

-

Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. ResearchGate. [Link]

-

Novel Measurement Method for Cyanoacrylates Polymerization Thermal Properties. Abstracts. [Link]

-

Material Safety Data Sheet. Hampton Research. [Link]

-

About Cyanoacrylate Adhesives. Permabond. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenylethyl Cyanoacrylate | AFINITICA [afinitica.com]

- 4. pstc.org [pstc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. senselashes.com [senselashes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. abstracts.biomaterials.org [abstracts.biomaterials.org]

Hydrophobicity and Molecular Architecture of Poly(phenylethyl 2-cyanoacrylate): A Technical Guide for Drug Delivery Systems

Topic: Hydrophobicity of Phenylethyl 2-Cyanoacrylate Polymer Chains Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(phenylethyl 2-cyanoacrylate) (PPECA) represents a distinct class within the poly(alkyl cyanoacrylate) (PACA) family, diverging from the conventional aliphatic chains (methyl, ethyl, butyl, octyl) through the incorporation of an aromatic phenylethyl moiety. This structural modification fundamentally alters the polymer’s physicochemical profile, shifting it from a simple bioadhesive to a sophisticated, hydrophobic matrix capable of unique supramolecular interactions.

This guide provides a technical analysis of the hydrophobicity of PPECA chains, quantifying its impact on nanoparticle formation, drug encapsulation efficiency, and degradation kinetics. It addresses the specific challenge of synthesizing nanocarriers from a solid monomer and offers validated protocols for characterizing surface properties.

Molecular Architecture & Structure-Property Relationships

The Phenylethyl Moiety

Unlike its aliphatic counterparts, the phenylethyl side chain introduces a

-

Aliphatic PACAs (e.g., Poly(butyl cyanoacrylate)): Hydrophobicity is driven solely by London dispersion forces along the alkyl chain.

-

Aromatic PACAs (PPECA): Hydrophobicity is augmented by aromatic ring stacking, increasing the glass transition temperature (

) and altering the degradation profile.

Comparative Hydrophobicity

The hydrophobicity of PACA chains dictates the "Stealth" properties and protein adsorption (opsonization) in vivo. While longer alkyl chains (octyl) generally increase hydrophobicity, the phenylethyl group offers a balance of high lipophilicity with specific aromatic solvent compatibility.

Table 1: Physicochemical Comparison of Common Poly(alkyl cyanoacrylates)

| Polymer Variant | Side Chain Structure | Physical State (Monomer) | Hydrophobicity (Est. LogP) | Primary Drug Loading Mechanism |

| Poly(ethyl 2-cyanoacrylate) (PECA) | Liquid | ~0.5 - 1.0 | Physical Entrapment | |

| Poly(butyl 2-cyanoacrylate) (PBCA) | Liquid | ~2.0 | Physical Entrapment | |

| Poly(octyl 2-cyanoacrylate) (POCA) | Liquid | ~4.0 | Hydrophobic Partitioning | |

| Poly(phenylethyl 2-cyanoacrylate) (PPECA) | Solid | ~2.5 - 3.0 |

Technical Note: The solid state of the phenylethyl monomer at room temperature necessitates specific polymerization techniques (Interfacial Polymerization) rather than the standard emulsion polymerization used for liquid alkyl cyanoacrylates.

Quantitative Hydrophobicity: Surface Energy & Wetting

The hydrophobicity of PPECA is best characterized by its Contact Angle (

Contact Angle Data

While aliphatic PACAs typically exhibit water contact angles in the range of 60°–80°, the introduction of the phenylethyl group pushes this value higher, approaching the behavior of polystyrene due to the pendant phenyl rings.

-

Poly(ethyl 2-cyanoacrylate):

(Moderately wettable) -

Poly(phenylethyl 2-cyanoacrylate):

(Hydrophobic)

This increased contact angle correlates with reduced hydrolytic degradation rates. The hydrophobic aromatic shield prevents water penetration into the polymer backbone, slowing the ester hydrolysis required for biodegradation.

Visualization of Polymerization & Hydrophobicity

The following diagram illustrates the structural difference and the resulting hydrophobic shielding effect.

Caption: Structural transition from monomer to polymer, highlighting the hydrophobic shielding and drug interaction capabilities of the phenylethyl variant.

Experimental Protocol: Synthesis of PPECA Nanoparticles

Because phenylethyl 2-cyanoacrylate is a solid monomer , you cannot use standard emulsion polymerization (dropping liquid monomer into water). You must use the Interfacial Polymerization / Nanoprecipitation method.

Materials

-

Monomer: Phenylethyl 2-cyanoacrylate (Solid).[1]

-

Solvent: Acetone or Ethanol/Acetone mix (Must solubilize the monomer and be water-miscible).

-

Aqueous Phase: 0.1 N HCl (Acidic pH prevents instant bulk polymerization).

-

Surfactant: Pluronic® F68 (Poloxamer 188) or Dextran 70.

Step-by-Step Methodology

-

Phase Preparation:

-

Organic Phase: Dissolve 100 mg of Phenylethyl 2-cyanoacrylate and 10 mg of hydrophobic drug (if loading) in 2 mL of Acetone. Ensure complete solvation.

-

Aqueous Phase: Prepare 10 mL of 0.1 N HCl containing 1% (w/v) Pluronic® F68.

-

-

Interfacial Polymerization:

-

Place the Aqueous Phase under magnetic stirring (approx. 500 RPM).

-

Inject the Organic Phase slowly (using a syringe with a fine needle) into the aqueous phase.

-

Mechanism:[2][3] The acetone diffuses instantly into the water (Marangoni effect), causing the hydrophobic monomer to precipitate into nanodroplets. The water/hydroxyl ions at the interface initiate anionic polymerization immediately.

-

-

Solvent Evaporation:

-

Stir the suspension for 3–4 hours at room temperature to allow complete polymerization and evaporation of the acetone.

-

-

Purification:

-

Pass the suspension through a 0.45 µm filter to remove aggregates.

-

Ultracentrifuge (30,000

g for 45 mins) to pellet nanoparticles. Wash with neutral water to remove excess surfactant and unreacted monomer.

-

-

Characterization:

-

Resuspend in water. Measure Zeta Potential (expect negative values, approx -20 mV) and Size (DLS, expect 150–250 nm).

-

Measuring Hydrophobicity: Validated Protocols

To confirm the hydrophobicity of your synthesized PPECA chains, use the Hydrophobic Interaction Chromatography (HIC) or Rose Bengal Partitioning method. Direct contact angle on nanoparticles is difficult; film casting is preferred.

Protocol: Polymer Film Contact Angle

-

Film Casting: Dissolve synthesized PPECA polymer (from step 3.4) in Acetone (2% w/v). Spin-coat onto a clean glass slide or silicon wafer.

-

Drying: Vacuum dry for 24 hours to remove all solvent.

-

Measurement: Use a Goniometer. Dispense a 5 µL droplet of HPLC-grade water.

-

Analysis: Record the static contact angle (

) immediately (t=0) and at t=60s to assess surface reorientation.-

Success Criterion:

indicates successful formation of a hydrophobic phenylethyl surface.

-

Workflow Diagram

Caption: Workflow for the synthesis and characterization of PPECA nanoparticles via interfacial polymerization.

References

-

Couvreur, P., et al. (1979).[4] "Polycyanoacrylate nanocapsules as potential lysosomotropic carriers: preparation, morphological and sorptive properties." Journal of Pharmacy and Pharmacology. Link

-

Vauthier, C., et al. (2003).[5] "Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications." Advanced Drug Delivery Reviews. Link

-

Nicolas, J., & Couvreur, P. (2009). "Synthesis of poly(alkyl cyanoacrylate)-based colloidal nanomedicines." Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Link

-

Afinitica. (n.d.). "2-Phenylethyl Cyanoacrylate Product Data." Link

-

Han, M.G., & Kim, S. (2018). "Radical Polymerization of Alkyl 2-Cyanoacrylates." Molecules. Link

Sources

Technical Guide: Elucidating the Refractive Index of Phenylethyl 2-Cyanoacrylate for Advanced Optical Coatings

Abstract

Phenylethyl 2-cyanoacrylate (PECA) is an emerging monomer with potential applications extending beyond its current use in industrial adhesives. Its unique chemical structure, featuring a phenyl group, suggests the potential for a high refractive index, making it a candidate for novel optical coatings. However, a significant knowledge gap exists, as the refractive index and other key optical constants of PECA are not well-documented in scientific literature. This technical guide provides researchers, scientists, and formulation experts with a comprehensive framework for the systematic characterization of PECA's refractive index, both in its monomeric state and as a polymerized thin film. We present detailed, field-proven methodologies using standard laboratory instrumentation—the Abbe refractometer and spectroscopic ellipsometry—and explain the scientific principles underpinning these experimental choices. This document serves as a complete roadmap for validating PECA as a viable material for the next generation of optical coatings.

Introduction: The Case for Phenylethyl 2-Cyanoacrylate in Optical Systems

Cyanoacrylates are a class of materials renowned for their rapid, moisture-initiated anionic polymerization, which makes them exceptional adhesives.[1] Among these, Phenylethyl 2-Cyanoacrylate is distinct. Unlike its lower-alkyl-chain counterparts, PECA is a solid at room temperature and is utilized in industrial adhesive tapes and films.[2][3]

The potential of PECA in optical coatings stems from its molecular architecture. The presence of a phenylethyl group is significant; aromatic moieties tend to increase the refractive index of a polymer due to the high electron density of the benzene ring. This intrinsic property could be leveraged in the design of various optical systems, including:

-

Anti-Reflection (AR) Coatings: As a component in multilayer stacks.

-

High Refractive Index Layers: For waveguides or photonic devices.

-

Encapsulants: For LEDs or other optoelectronic components where index matching is critical.[4]

While related compounds like 2-phenylethyl acrylate are used to enhance durability and gloss in coatings[5], the addition of the electron-withdrawing cyano group in PECA fundamentally alters its electronic and, by extension, its optical properties. This guide directly addresses the current lack of empirical data by providing the necessary protocols to thoroughly characterize this promising material.

Foundational Principles: Refractive Index in Material Science

The refractive index (n) of a material is a dimensionless number that describes how light propagates through it. It is defined as the ratio of the speed of light in a vacuum (c) to the phase velocity of light in the medium (v). This property governs the bending of light, or refraction, as it passes from one medium to another, a phenomenon described by Snell's Law.[6]

In the context of optical coatings, the refractive index is a critical design parameter. The thickness and refractive index of each layer in a coating stack determine its reflective and transmissive properties across the electromagnetic spectrum.[7][8] Accurate and precise knowledge of a material's refractive index is therefore non-negotiable for predictable and reliable device performance.

Part 1: Characterization of the PECA Monomer

Before evaluating PECA as a cured coating, it is essential to characterize the monomer itself. As PECA is a solid, this requires either melting it or dissolving it in a suitable solvent. The Abbe refractometer is a robust and widely available instrument for measuring the refractive index of liquids with high precision.[6][9][10]

This protocol is designed to ensure accuracy and reproducibility. The underlying principle of the Abbe refractometer is the measurement of the critical angle of total internal reflection between a high-index prism and the sample.[10]

Instrumentation:

-

Abbe Refractometer (with temperature-controlled prisms)

-

Circulating Water Bath

-

Sodium Lamp or other monochromatic light source (typically 589 nm)

-

Calibrating fluids (e.g., distilled water, bromonaphthalene)

-

Sample of Phenylethyl 2-Cyanoacrylate

-

Suitable solvent (if required, e.g., toluene or acetone, ensuring no reaction with the monomer)

Step-by-Step Methodology:

-

System Calibration:

-

Connect the refractometer's prisms to the circulating water bath and set it to a standard temperature, typically 20.0°C or 25.0°C. Allow the system to equilibrate for at least 15 minutes. Temperature control is critical as the refractive index is highly temperature-dependent.

-

Calibrate the instrument by placing a few drops of distilled water (n ≈ 1.3330 at 20°C) onto the measuring prism.

-

Close the prisms, adjust the light source, and turn the measurement knob until the light/dark boundary (the shadow line) is centered in the crosshairs of the eyepiece.

-

If the reading does not match the known value for water, adjust the calibration screw as per the instrument's manual.

-

-

Sample Preparation:

-

Gently heat the solid PECA monomer until it melts into a clear liquid. Ensure the temperature is kept to a minimum to prevent premature polymerization.

-

Alternatively, prepare a concentrated solution of PECA in a volatile solvent with a known refractive index. Note that this will provide the refractive index of the solution, not the pure monomer, and will require further analysis to extrapolate.

-

-

Measurement:

-

Open the clean, dry prisms and apply 2-3 drops of the molten PECA liquid or PECA solution.

-

Close the prisms firmly.

-

Look through the eyepiece and rotate the measurement knob to bring the shadow line into view.

-

If color fringes appear at the boundary (chromatic dispersion), adjust the compensator dial until the boundary is a sharp, black-and-white line.

-

Precisely align the boundary line with the center of the crosshairs.

-

Read the refractive index (nD) directly from the instrument's scale.

-

Perform at least three independent measurements, cleaning the prisms with a suitable solvent (e.g., acetone) and allowing them to dry completely between each measurement.

-

Caption: Workflow for PECA monomer refractive index measurement.

Part 2: Characterization of the Polymerized PECA Thin Film

For optical coating applications, the property of interest is the refractive index of the final, cured polymer film. Spectroscopic ellipsometry is a powerful, non-destructive optical technique for determining both the thickness and the complex refractive index (n and k) of thin films.[11][12] It measures the change in the polarization state of light upon reflection from the sample surface.[13]

This protocol covers the creation of a uniform PECA film and its subsequent analysis.

A. Thin Film Deposition (Spin Coating)

-

Substrate Preparation:

-

Use a prime silicon wafer with a native oxide layer as the substrate. The well-characterized nature of Si/SiO2 substrates provides a reliable foundation for the optical model.

-

Clean the substrate rigorously. A typical procedure involves sonication in acetone, then isopropyl alcohol, followed by drying with a nitrogen gun. A final oxygen plasma or UV-ozone treatment creates a high-energy, hydrophilic surface, promoting uniform film formation.

-

-

Solution Preparation:

-

Prepare a solution of PECA monomer in a suitable solvent (e.g., toluene). The concentration will determine the final film thickness (e.g., 2-10 wt%).

-

-

Spin Coating:

-

Place the cleaned silicon wafer on the spin coater chuck.

-

Dispense the PECA solution onto the center of the wafer.

-

Spin at a set speed (e.g., 3000 rpm) for a set time (e.g., 60 seconds). This process creates a uniform thin film.

-

-

Curing/Polymerization:

-

PECA polymerizes via an anionic mechanism, often initiated by ambient moisture.[1] Allow the coated wafer to rest in a controlled humidity environment (e.g., 40-50% RH) for a set period to ensure complete polymerization.

-

Alternatively, if a photoinitiator is included in the formulation, cure the film under a UV lamp of appropriate wavelength and intensity.

-

B. Spectroscopic Ellipsometry Measurement

-

System Setup and Calibration:

-

Power on the ellipsometer and allow the light source (typically a Xenon lamp) to stabilize.

-

Perform instrument calibration as per the manufacturer's guidelines.

-

-

Sample Measurement:

-

Place the PECA-coated wafer on the sample stage and align it.

-

Define the measurement parameters: a wide spectral range (e.g., 190-1700 nm) and multiple angles of incidence (e.g., 65°, 70°, 75°). Measuring at multiple angles provides more data and increases the confidence in the final model fit.[14]

-

Acquire the raw ellipsometric data, Psi (Ψ) and Delta (Δ), as a function of wavelength.

-

-

Data Modeling and Analysis:

-

This is the most critical step. The raw Ψ and Δ data must be fitted to a mathematical optical model that represents the physical sample.

-

Step 3.1: Substrate Model: Start by modeling the bare silicon wafer (Si substrate + SiO2 native oxide layer). Use the instrument's library values for Si and SiO2 and fit for the thickness of the native oxide layer. This validates the substrate's properties.

-

Step 3.2: Add Coating Layer: Add a new layer to the model for the poly(phenylethyl 2-cyanoacrylate) film.

-

Step 3.3: Choose a Dispersion Model: The refractive index of the PECA film will vary with wavelength (a property called dispersion). Select an appropriate dispersion model, such as the Cauchy or Sellmeier model for transparent regions, or a more complex oscillator model (e.g., Tauc-Lorentz) if the film exhibits absorption.

-

Step 3.4: Fit the Data: The software will then vary the parameters of the model (film thickness and the dispersion formula's coefficients) to minimize the difference between the measured Ψ and Δ data and the model-generated data. The quality of the fit is typically judged by the Mean Squared Error (MSE). A low MSE indicates a high-confidence result.

-

Caption: Workflow for PECA thin film optical characterization.

Data Summary and Comparative Analysis

The successful execution of these protocols will yield precise values for the refractive index of PECA. The results should be compiled for clear interpretation and comparison.

| Property | Phenylethyl 2-Cyanoacrylate (PECA) | 2-Phenylethyl Acrylate (PEA) - for comparison |

| Chemical Structure | C₁₁H₁₁NO₂ | C₁₁H₁₂O₂ |

| CAS Number | 6701-47-9 | 3530-36-7 |

| State at RT | Solid | Liquid |

| Refractive Index (Monomer) | To be determined experimentally (TBD) | ~1.511 at 20°C, 589 nm[15][16] |

| Refractive Index (Polymer Film) | TBD via Ellipsometry (function of λ) | Dependent on polymerization conditions |

| Extinction Coefficient (k) | TBD via Ellipsometry (function of λ) | Dependent on polymerization conditions |

Conclusion

While Phenylethyl 2-Cyanoacrylate presents an intriguing option for the development of new optical materials, its fundamental optical properties remain largely uncharacterized. The absence of published data necessitates a rigorous, in-house experimental approach. This guide provides a validated framework for determining the refractive index of PECA, both as a monomer and, more critically, as a polymerized thin film. By following the detailed protocols for Abbe refractometry and spectroscopic ellipsometry, researchers can confidently generate the high-quality data required to assess the viability of PECA for their specific optical coating applications, thereby bridging a critical gap in materials science literature.

References

-

McCrackin, F. L., Passaglia, E., Stromberg, R. R., & Steinberg, H. L. (1963). Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(4), 363–377.

-

National Bureau of Standards. (1964). Measurement of the thickness and refractive index of very thin films and the optical properties of surfaces by ellipsometry. NBS Miscellaneous Publication, 256, 1-15.

-

Harn, et al. (1990). Ellipsometry measurements on refractive index profiles of thin films. IEEE Transactions on Instrumentation and Measurement, 39(5), 755-759.

-

Harn, Y., & Wu, C. (1990). Ellipsometry measurement of the complex refractive index and thickness of polysilicon thin films. Applied Optics, 29(1), 18-19.

-

YCCS K. (n.d.). ABBE REFRACTOMETER. yccskphysics.

-

HINOTEK. (2025, August 23). How an Abbe Refractometer Works: The Principle of Critical Angle. HINOTEK.

-

ChemBuddy. (2025, March 17). Abbé refractometer. ChemBuddy.

-

Eureka, P. (2025, July 15). How to use spectroscopic ellipsometry for thin-film characterization. Patsnap Eureka.

-

NBchao.Com. (n.d.). What is a digital display Abbe refractometer? Terms. NBchao.Com.

-

Mikroskop-online. (n.d.). Abbe Refractometer. Mikroskop-online.

-

TCI Chemicals. (n.d.). 2-Phenylethyl Acrylate | 3530-36-7. TCI AMERICA.

-

Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Phenylethyl Acrylate | 3530-36-7. Tokyo Chemical Industry Co., Ltd. (APAC).

-

Stenzel, M. H., & Barner-Kowollik, C. (2018). Radical Polymerization of Alkyl 2-Cyanoacrylates. Molecules, 23(2), 465.

-

ChemicalBook. (n.d.). 2-PHENYLETHYL ACRYLATE CAS#: 3530-36-7. ChemicalBook.

-

ChemBK. (2024, April 10). 2-PHENYLETHYL ACRYLATE. ChemBK.

-

AFINITICA. (n.d.). 2-Phenylethyl Cyanoacrylate. AFINITICA.

-

de la Fuente, M., et al. (2001). Synthesis and characterization of poly(ethyl-2-cyanoacrylate) nanoparticles with a magnetic core. Journal of Colloid and Interface Science, 244(2), 346-353.

-

Jang, H. T., & Park, J. H. (2012). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. Advanced Materials Research, 550-553, 114-117.

-

AZoOptics. (2010, August 2). Optically Clear Coatings, Adhesives, Encapsulants, and Impregnants. AZoOptics.

-

ResearchGate. (n.d.). (a) 2-octyl (b) β-ethoxyethyl (c) phenylethyl 2-cyanoacrylates. ResearchGate.

-

Tseng, Y. C., Hyon, S. H., & Ikada, Y. (1990). Modification of synthesis and investigation of properties for 2-cyanoacrylates. Biomaterials, 11(1), 73-79.

-

Polysciences, Inc. (n.d.). 2-Phenylethyl acrylate, min. 92%. Polysciences, Inc..

-

Florence, A. T., & Whateley, T. L. (1979). Interfacial properties of polymethyl alpha-cyanoacrylate and polybutyl alpha-cyanoacrylate. Journal of Pharmacy and Pharmacology, 31(1), 421-422.

-

Korde, S., et al. (2026, February 12). Cyanoacrylate polymeric films with the potential to be used as medicinal glues. Future Journal of Pharmaceutical Sciences, 7(1), 1-8.

-

Zacharopoulou, E., et al. (2020). PRELIMINARY STUDY OF A POLYCYANOACRYLATE ADHESIVE FOR GLASS: CHANGES UNDER AGEING CONDITIONS. SCIENTIFIC CULTURE, 6(4), 57-66.

-

North American Coating Laboratories. (n.d.). Optical Coating Applications for Consumer and Industrial Polymer Displays. NACLOptical.

-

MasterBond.com. (n.d.). Optical Transmission Properties of Adhesives. MasterBond.com.

Sources

- 1. sci-cult.com [sci-cult.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Phenylethyl Cyanoacrylate | AFINITICA [afinitica.com]

- 4. azooptics.com [azooptics.com]

- 5. polysciences.com [polysciences.com]

- 6. hinotek.com [hinotek.com]

- 7. nacl.com [nacl.com]

- 8. masterbond.com [masterbond.com]

- 9. yccskarad.com [yccskarad.com]

- 10. refractometer.pl [refractometer.pl]

- 11. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to use spectroscopic ellipsometry for thin-film characterization [eureka.patsnap.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. Ellipsometry measurements on refractive index profiles of thin films | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 15. 2-PHENYLETHYL ACRYLATE CAS#: 3530-36-7 [m.chemicalbook.com]

- 16. chembk.com [chembk.com]

A Comparative Analysis of the Biocompatibility Profiles of Phenylethyl Cyanoacrylate and Ethyl Cyanoacrylate for Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Cyanoacrylate Adhesives in Medicine

Cyanoacrylate adhesives have carved a significant niche in the medical field, offering rapid wound closure, hemostasis, and a barrier against infection.[1][2] Their ability to polymerize quickly in the presence of moisture makes them ideal for a variety of surgical and dental applications.[1][3] However, the very properties that make them effective tissue adhesives also raise concerns about their biocompatibility. The degradation of cyanoacrylate polymers can release cytotoxic byproducts, namely formaldehyde and cyanoacetate, which can lead to inflammation and tissue necrosis.[4][5]

The biocompatibility of a specific cyanoacrylate is intrinsically linked to the chemical structure of its alkyl ester side chain. A well-established principle in cyanoacrylate toxicology is that the length and complexity of this alkyl chain inversely correlate with the rate of degradation and, consequently, the cytotoxicity.[4][5] Shorter-chain cyanoacrylates, such as methyl and ethyl cyanoacrylate, degrade more rapidly, leading to a higher localized concentration of cytotoxic compounds.[4] Conversely, longer-chain variants like n-butyl and 2-octyl cyanoacrylate exhibit slower degradation and improved biocompatibility.[5]

This technical guide provides a comprehensive comparative analysis of the biocompatibility profiles of two specific cyanoacrylate esters: the widely used ethyl cyanoacrylate (ECA) and the less-documented phenylethyl cyanoacrylate (PECA) . For drug development professionals and researchers, understanding the nuanced differences in their interaction with biological systems is paramount for the rational design of safe and effective medical devices and drug delivery systems. While extensive data exists for ECA, this guide will also extrapolate from established principles of cyanoacrylate chemistry and available data to construct a biocompatibility profile for PECA, highlighting expected similarities and differences.

The Chemistry of Biocompatibility: A Tale of Two Esters

The core of a cyanoacrylate molecule is the cyanoacrylic acid backbone. The variable component, the alkyl or aryl ester group, dictates the polymer's physical properties and, most importantly for biomedical applications, its degradation kinetics and subsequent biocompatibility.

Ethyl Cyanoacrylate (ECA): As a short-chain alkyl cyanoacrylate, ECA is characterized by rapid polymerization and strong adhesive properties. However, this is coupled with a relatively fast degradation rate, which can lead to a more pronounced inflammatory response due to the quicker release of formaldehyde and ethyl cyanoacetate.[4]

Phenylethyl Cyanoacrylate (PECA): PECA possesses a more complex side chain, featuring a phenyl group attached to the ethyl ester. This increased steric hindrance and hydrophobicity are anticipated to slow the rate of hydrolytic degradation of the polymer backbone compared to ECA. A slower degradation rate would, in turn, lead to a more gradual and lower-concentration release of its degradation byproducts: formaldehyde and phenylethyl alcohol.

Degradation Pathway of Cyanoacrylates

The degradation of poly(cyanoacrylates) in a biological environment is primarily driven by hydrolysis of the polymer backbone. This process is a reversal of the Knoevenagel condensation used in their synthesis and results in the release of formaldehyde and the corresponding cyanoacetate ester.

Caption: Hydrolytic degradation of poly(cyanoacrylates) releases cytotoxic byproducts.

In Vitro Cytotoxicity: A Comparative Assessment

In vitro cytotoxicity assays are a cornerstone of biocompatibility evaluation, providing a controlled environment to assess the direct impact of a material or its leachables on cell viability and function. The ISO 10993-5 standard provides a framework for these assessments.[6]

Ethyl Cyanoacrylate (ECA):

Numerous studies have characterized the in vitro cytotoxicity of ECA. Direct contact assays on human oral osteoblast cultures have shown that while ECA is more biocompatible than methyl cyanoacrylate, it still induces an inhibitory zone of dead cells.[7][8] Elution tests, where an extract of the material is placed in contact with cells, have demonstrated a dose-dependent cytotoxic effect of ECA on L929 mouse fibroblasts.[4]

| Cell Line | Assay | Key Findings for Ethyl Cyanoacrylate (ECA) |

| Human Oral Osteoblasts | Direct Contact | Inhibitory zone of 200-500 µm observed. Cell viability not significantly different from control in MTT assay.[7][8] |

| L929 Mouse Fibroblasts | Elution Test | Dose-dependent decrease in cell viability.[4] |

| SH-SY5Y Neuroblastoma | Direct Contact | Transient cytotoxic effect, with a "halo" of cell death around the adhesive that diminishes over time.[9] |

Phenylethyl Cyanoacrylate (PECA):

Direct comparative in vitro cytotoxicity data for PECA against ECA is scarce. However, a study screening various novel cyanoacrylate monomers for nanoparticle drug delivery systems provides valuable insight.[10] This research evaluated the cytotoxicity of the alcohol degradation products of the corresponding poly(alkyl cyanoacrylates). In this screening, 2-phenylethanol, the alcohol byproduct of PECA degradation, was assessed. While the study did not directly test the cytotoxicity of polymerized PECA, the toxicity of its degradation products is a critical factor in its overall biocompatibility. The principle of slower degradation for longer/more complex side chains suggests that even if the degradation byproducts have some level of toxicity, their slower release from PECA would result in a lower cytotoxic profile compared to the rapid release from ECA.

Experimental Protocol: In Vitro Cytotoxicity Assessment (ISO 10993-5 Elution Test)

A standardized workflow for evaluating the in vitro cytotoxicity of cyanoacrylate-based materials is crucial for obtaining reproducible and comparable data.

Caption: Workflow for in vitro cytotoxicity assessment of cyanoacrylates.

In Vivo Biocompatibility: The Tissue Response

In vivo studies provide a more complex and physiologically relevant picture of a material's biocompatibility, encompassing not only cytotoxicity but also the inflammatory response, wound healing, and degradation over time.

Ethyl Cyanoacrylate (ECA):

The in vivo response to ECA is characterized by an initial acute inflammatory reaction, which can be more pronounced than that seen with longer-chain cyanoacrylates.[11][12] Histological examination of tissues exposed to ECA often reveals the presence of inflammatory cells, such as polymorphonuclear leukocytes and macrophages, particularly in the early stages post-implantation.[11][12] While some studies have concluded that there is no significant histopathological difference between ECA and conventional sutures in certain applications, others have reported more severe reactions, including tissue necrosis and a chronic foreign body giant cell reaction.[11][12]

| Animal Model | Application | Key Histological Findings for Ethyl Cyanoacrylate (ECA) |

| Rat | Subcutaneous Implantation | More aggressive inflammatory reaction compared to control and alpha-cyanoacrylate.[11][12] |

| Rabbit | Skin Incision Closure | Effective wound closure, with some studies showing less inflammation than longer-chain cyanoacrylates in specific contexts. |

| Rat | Cardiovascular and Thoracic Surgery | No significant histopathological difference compared to conventional sutures. |

Phenylethyl Cyanoacrylate (PECA):

Experimental Protocol: In Vivo Subcutaneous Implantation (ISO 10993-6)

Caption: Workflow for in vivo biocompatibility assessment via subcutaneous implantation.

Conclusion: A Risk-Benefit Analysis for Material Selection

The selection of a cyanoacrylate for a biomedical application necessitates a careful consideration of the trade-off between adhesive performance and biocompatibility.

Ethyl Cyanoacrylate (ECA) offers the benefits of rapid polymerization and high bond strength, making it suitable for applications where these properties are paramount and the potential for a more pronounced, albeit often transient, inflammatory response is acceptable.[1] Its use in external applications, such as skin closure, is well-established.

Phenylethyl Cyanoacrylate (PECA) , while less studied, presents a theoretically more favorable biocompatibility profile. Its more complex chemical structure suggests a slower degradation rate, which would likely translate to reduced cytotoxicity and a milder in vivo tissue response. This makes PECA a promising candidate for applications requiring longer-term implantation or contact with more sensitive tissues, as well as for use in drug delivery systems where a controlled release of both the therapeutic agent and any carrier-related degradation products is desirable.[10]

For researchers and drug development professionals, the key takeaway is the critical importance of the alkyl side chain in determining the biocompatibility of cyanoacrylate-based materials. While ECA has a long history of use, the development and characterization of novel cyanoacrylates like PECA, with potentially superior biocompatibility, represents a significant step forward in the design of safer and more effective medical adhesives and drug delivery vehicles. Further direct comparative studies are essential to fully elucidate the biocompatibility profile of PECA and validate its potential advantages over shorter-chain cyanoacrylates.

References

- Biomimetic Adhesive Materials Containing Cyanoacryl Group for Medical Applic

- In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. (2008). Pesquisa Odontologica Brasileira, 22(1), 33-39.

- Lee YJ, Jung GB, Choi S, Lee G, Kim JH, Son HS, et al. (2013)

- Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach. (2022). Journal of Controlled Release, 349, 928-941.

- Oral Applications of Cyanoacrylate Adhesives: A Literature Review. (2019).

- Cyanoacrylate Adhesives in Surgical Applic

- In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. (n.d.). Source Not Available.

- U.S.

- Cyanoacrylic-Based Adhesive Composition for Sealing Biological Tissues. (2007).

- Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. (2013). Journal of Oral and Maxillofacial Surgery, 71(1), 24-29.

- Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives. (2018). RSC Advances, 8(45), 25562-25581.

- Histopathological effects of ethyl 2-cyanoacrylate tissue adhesive following surgical application: an experimental study. (2004). European Journal of Cardio-Thoracic Surgery, 25(2), 167-172.

- In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives. (2008). Pesquisa Odontologica Brasileira, 22(1), 33-39.

-

Peca Products Inc. (n.d.). Retrieved from [Link]

- The Biocompatibility of Cyanoacrylate Adhesives: A Comparative Analysis of Cytotoxicity. (2025). BenchChem.

- In Vivo Biocompatibility Assessment of a Novel Cyanoacrylate–Polylactic Acid Hemostatic Patch. (2025).

- Cyanoacrylates - Draft evaluation statement - 15 April 2024. (2024). Australian Industrial Chemicals Introduction Scheme (AICIS).

- Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair. (2016). PLoS ONE, 11(6), e0157920.

- Cytotoxicity Testing of Methyl and Ethyl 2-Cyanoacrylate Using Direct Contact Assay on Osteoblast Cell Cultures. (2013).

- Cyanoacrylate Chemistry and Polymerization Mechanisms. (n.d.). Progress in Chemical and Biochemical Research.

- Histology Adhesives, Biobond Slide Adhesive. (n.d.). Ted Pella, Inc..

- PECA® Compressive. (n.d.). Osteotec.

- Maximum Retention Bundle. (n.d.).

- Beginners Guide to Biocompatibility for Medical Device Adhesives. (2019). Krylex.

- ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (2009).

-

About Peca Products Inc. (n.d.). Retrieved from [Link]

- Cyanoacrylate in nerve repair: transient cytotoxic effect. (2010). International Journal of Oral and Maxillofacial Surgery, 39(7), 705-711.

Sources

- 1. Oral Applications of Cyanoacrylate Adhesives: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dentasys.it [dentasys.it]

- 3. Biocompatible alkyl cyanoacrylates and their derivatives as bio-adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. In vivo qualitative analysis of the biocompatibility of different cyanoacrylate-based adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. About Peca Products Inc. [pecaproducts.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Toxicity and Degradation of Phenylethyl 2-Cyanoacrylate

Authored by: A Senior Application Scientist

Abstract

Phenylethyl 2-cyanoacrylate (PECA) belongs to the cyanoacrylate family of esters, renowned for their rapid polymerization and strong adhesive properties. While its utility in industrial and potentially medical applications is significant, a thorough understanding of its biocompatibility is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive analysis of the toxicological profile and degradation pathway of phenylethyl 2-cyanoacrylate. We will delve into the mechanistic basis of cyanoacrylate-induced cytotoxicity, the chemical identity of its degradation byproducts, and validated experimental protocols for assessing its biocompatibility. This guide is structured to offer not just data, but a causal understanding of the material's behavior in biological systems, thereby enabling informed decisions in research and development.

Introduction to Phenylethyl 2-Cyanoacrylate

Cyanoacrylates are a class of vinyl monomers with the general chemical structure CH₂=C(CN)COOR. The 'R' group, an alkyl or other organic moiety, significantly influences the adhesive's physical properties, degradation rate, and toxicological profile. Phenylethyl 2-cyanoacrylate is characterized by a phenylethyl (C₆H₅CH₂CH₂) group at this position. This structural feature is anticipated to influence its degradation kinetics and biocompatibility compared to more common short-chain (e.g., ethyl) and long-chain (e.g., octyl) cyanoacrylates. The presence of the aromatic ring in the side chain may impact the polymer's flexibility and hydrophobicity, which in turn can affect its interaction with biological tissues.

The primary mechanism of action for all cyanoacrylates is anionic polymerization, which is rapidly initiated by weak bases such as water or amines present on tissue surfaces.[1][2] This results in the formation of a strong, solid polymer matrix that can bond tissues together or serve as a depot for drug delivery.

The Toxicological Profile of Cyanoacrylates: A Framework for PECA

The toxicity of cyanoacrylate adhesives is not typically associated with the monomer itself in a medical context, as it polymerizes almost instantly upon contact with tissue moisture. Instead, the primary toxicological concern stems from the subsequent degradation of the polymer.[1][3]

Core Principle: Alkyl Chain Length and Degradation Rate

A well-established principle in cyanoacrylate toxicology is that the rate of polymer degradation is inversely proportional to the length of the alkyl side chain.[1][3][4][5]

-

Short-chain cyanoacrylates (e.g., methyl- and ethyl-cyanoacrylate) degrade relatively quickly. This rapid breakdown leads to a high localized concentration of degradation products, which can overwhelm the body's metabolic clearance capacity, resulting in significant cytotoxicity and a pronounced inflammatory response.[1][3][4]

-

Long-chain cyanoacrylates (e.g., n-butyl- and 2-octyl-cyanoacrylate) degrade much more slowly.[5][6][7] The gradual release of degradation byproducts allows for more efficient tissue metabolism and clearance, leading to markedly lower histotoxicity and better biocompatibility.[3][4][5]

Based on its molecular structure, phenylethyl 2-cyanoacrylate is a longer-chain cyanoacrylate. Therefore, it is hypothesized to exhibit a slower degradation rate and, consequently, a more favorable toxicity profile compared to short-chain analogues like ethyl 2-cyanoacrylate.

Primary Cytotoxic Degradation Products

The in vivo degradation of poly(cyanoacrylates) occurs primarily through a process of hydrolytic chain scission.[8][9][10] This process yields two main byproducts:

-

Formaldehyde : A well-known cytotoxic and carcinogenic compound.[1][7][11]

-

Alkyl Cyanoacetate : The corresponding ester of cyanoacetic acid. For PECA, this would be phenylethyl cyanoacetate .

The release of formaldehyde is considered the principal cause of cyanoacrylate-associated cytotoxicity.[1][11] The faster the degradation of the polymer, the higher the rate of formaldehyde release, leading to greater tissue damage.[1][7]

In Vitro and In Vivo Toxicological Findings

-

In Vitro Cytotoxicity: Studies consistently demonstrate that extracts from polymerized short-chain cyanoacrylates induce significant cell death in various cell lines, including human oral fibroblasts and L929 mouse fibroblasts.[12][13] This toxicity can persist for at least two weeks as the polymer continues to degrade and release cytotoxic substances.[12] Conversely, longer-chain cyanoacrylates show improved cell viability in these assays.[1][11]

-

In Vivo Histotoxicity: Subcutaneous implantation studies in animal models have provided clear evidence of the differential tissue response to various cyanoacrylates.

-

Ethyl 2-cyanoacrylate (a short-chain analogue) has been shown to cause severe histotoxicity, characterized by acute inflammation, tissue necrosis, and a chronic foreign-body giant cell reaction.[4]

-

Butyl- and Octyl-cyanoacrylates (longer-chain analogues) elicit a much milder inflammatory response and are considered significantly less histotoxic.[4][5] They have been observed to facilitate good tissue integration.[5][11]

-

For phenylethyl 2-cyanoacrylate, it is reasonable to predict an in vivo biocompatibility profile that is superior to ethyl 2-cyanoacrylate and more aligned with that of butyl or octyl cyanoacrylate. However, direct experimental validation is essential.

Other Toxicological Considerations

-

Allergic Reactions: A small percentage of the population may develop sensitization to cyanoacrylate fumes after repeated exposure, leading to flu-like symptoms or allergic contact dermatitis.[6][14]

-

Respiratory Irritation: Vapors from cyanoacrylate monomers can be irritating to the respiratory system, especially in poorly ventilated areas.[14]

-

Exothermic Reaction: The polymerization of cyanoacrylates is an exothermic reaction. While the heat generated is generally minimal in thin-film medical applications, the application of large quantities can potentially cause thermal burns.[1][15]

Degradation of Phenylethyl 2-Cyanoacrylate

Mechanism of Degradation: Hydrolytic Scission

The degradation of the poly(phenylethyl 2-cyanoacrylate) chain in a biological environment is believed to occur via hydrolysis. The process is initiated by the nucleophilic attack of water on the polymer backbone. This leads to chain scission, resulting in the depolymerization of the chain and the release of soluble, low-molecular-weight products. The primary products of this degradation are formaldehyde and phenylethyl cyanoacetate.[9][10]

The degradation rate is influenced by several factors, including the local pH and moisture availability. Alkaline conditions have been shown to accelerate the degradation of cyanoacrylate polymers.[7][9][10]

Caption: Hydrolytic degradation pathway of Poly(phenylethyl 2-cyanoacrylate).

Quantitative Data on Cyanoacrylate Degradation

The following table summarizes findings on formaldehyde release from different cyanoacrylate polymers, illustrating the inverse relationship between alkyl chain length and the rate of degradation product formation.

| Cyanoacrylate Monomer | Alkyl Chain | Formaldehyde Release Rate | Reference |

| n-Butyl Cyanoacrylate | C4 | Higher than n-octyl | [1] |

| n-Hexyl Cyanoacrylate | C6 | Intermediate | [1] |

| n-Octyl Cyanoacrylate | C8 | Lowest among tested | [1] |

Data synthesized from in vitro studies. The rate is relative and demonstrates the trend.

It is projected that phenylethyl 2-cyanoacrylate would exhibit a formaldehyde release rate comparable to or potentially lower than n-butyl cyanoacrylate due to its larger side chain.

Experimental Protocols for Biocompatibility Assessment

To ensure the safety and efficacy of a medical device or formulation containing phenylethyl 2-cyanoacrylate, rigorous biocompatibility testing is required. The following protocols are based on established methodologies for evaluating cyanoacrylate adhesives.

Protocol 1: In Vitro Cytotoxicity Assessment (Elution Method)

This protocol is designed to assess the toxicity of substances that may leach out from the polymerized PECA over time. The causality is clear: if the material releases cytotoxic degradation products, the viability of cells exposed to the extract will decrease.

Objective: To determine the cytotoxicity of PECA extracts on L929 mouse fibroblast cells.

Methodology:

-

Material Preparation:

-

Aseptically dispense a standardized amount/surface area of liquid PECA monomer onto a sterile, inert substrate (e.g., a glass coverslip) within a petri dish.

-

Allow for complete polymerization under sterile conditions (e.g., in a laminar flow hood for 24 hours).

-

-

Extract Preparation (based on ISO 10993-5):

-

Place the polymerized PECA sample into a sterile container with a complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).

-

Use a standardized surface area-to-volume ratio (e.g., 3 cm²/mL).

-

Incubate at 37°C for 24-72 hours to allow leachable substances to diffuse into the medium. This medium is now the "extract."

-

Prepare serial dilutions of the extract (e.g., 100%, 50%, 25%, 12.5%) using a fresh culture medium. A negative control (fresh medium) and a positive control (e.g., dilute phenol) must be included.

-

-

Cell Culture and Exposure:

-

Seed L929 fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Remove the existing medium and replace it with the prepared extract dilutions and controls.

-

-

Cytotoxicity Measurement (MTT or WST-1 Assay):

-

After 24 hours of exposure, remove the extract medium.

-

Add a solution containing a tetrazolium salt (e.g., MTT or WST-1) to each well.

-

Incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Add a solubilization solution (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the negative control.

-

A material is generally considered cytotoxic if it causes a reduction in cell viability of more than 30%.

-

Caption: Workflow for in vitro cytotoxicity assessment using the elution method.

Protocol 2: In Vivo Biocompatibility (Subcutaneous Implantation)

This protocol provides a direct assessment of the tissue response to the degrading PECA polymer in a living system, serving as a self-validating system for biocompatibility.

Objective: To evaluate the local tissue reaction to PECA following subcutaneous implantation in a rodent model.

Methodology:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Implant Preparation:

-

PECA is polymerized into small, uniform discs or rods under sterile conditions.

-

A negative control implant (e.g., USP-grade polyethylene) and a positive control (material known to cause irritation) should be included.

-

-

Surgical Procedure:

-

Anesthetize the animal.

-

Shave and aseptically prepare the dorsal region.

-

Create small subcutaneous pockets through skin incisions.

-

Insert one implant per pocket.

-

Close the incisions with sutures or wound clips.

-

-

Post-operative Care and Observation:

-

Provide appropriate post-operative analgesia and care.

-

Observe the implant sites for signs of severe inflammation, edema, or necrosis.

-

-

Endpoint and Histological Evaluation:

-

Euthanize animals at predetermined time points (e.g., 1, 4, and 12 weeks) to assess both acute and chronic responses.

-

Excise the implant and surrounding tissue.

-

Fix the tissue in 10% neutral buffered formalin, process for paraffin embedding, section, and stain with Hematoxylin and Eosin (H&E).

-

A pathologist should evaluate the tissue sections for indicators of toxicity, including:

-

Inflammatory cell infiltrate (neutrophils, lymphocytes, macrophages, giant cells)

-

Fibrosis and fibrous capsule formation

-

Tissue necrosis

-

Neovascularization

-

Evidence of material degradation

-

-

Conclusion

The toxicological profile of phenylethyl 2-cyanoacrylate is intrinsically linked to its degradation kinetics. As a longer-chain cyanoacrylate, it is predicted to degrade more slowly than its short-chain counterparts, resulting in a lower rate of release of its cytotoxic degradation products, formaldehyde and phenylethyl cyanoacetate. This slower degradation is expected to confer a more favorable biocompatibility profile, with reduced in vitro cytotoxicity and minimal in vivo histotoxicity. However, these predictions must be substantiated with direct experimental evidence using the validated protocols outlined in this guide. For professionals in drug development and medical device research, a thorough, data-driven assessment of PECA's biocompatibility is a critical step toward its safe and effective application.

References

- Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts - PubMed.

- Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC.

- In Vitro Toxicity Test of Ethyl 2-Cyanoacrylate, a Tissue Adhesive Used in Cardiovascular Surgery - IMR Press.

- Cyanoacryl

- Is Loctite Super Glue Toxic?

- Cyanoacrylate tissue adhesive as a membrane in socket preservation: In vitrocytotoxicity and clinical evaluation - Journal of Osseointegr

- (PDF)

- Toxicity of Cyanoacrylate Adhesives and Their Occup

- Histotoxicity of cyanoacrylate tissue adhesives.

- Toxicity of Cyanoacrylate Adhesives and Their Occup

- The in vivo metabolic degradation of poly (methyl cyanoacrylate)

- Degradation of poly(methyl 2-cyanoacryl

- Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evalu

- Degradation of cyanoacrylate adhesives in the presence and absence of fossil m

- Is super glue toxic? | Poison Control.

- Synthesis and Degradation of Poly (alkyl a-Cyanoacryl

- In Vivo Biocompatibility Assessment of a Novel Cyanoacrylate–Polylactic Acid Hemostatic P

- The Biocompatibility of Cyanoacrylate Adhesives: A Comparative Analysis of Cytotoxicity - Benchchem.

- MEDICAL DEVICE MATERIAL PERFORMANCE STUDY - Cyanoacryl

- The histotoxicity of cyanoacryl

- Cellular uptake and intracellular degradation of poly(alkyl cyanoacryl

- Super glue® Safety d

- The in vivo metabolic degradation of poly(methyl cyanoacrylate)

- In vivo qualitative analysis of the biocompatibility of different cyanoacryl

- Novel Separation Strategies in Industrial And Environmental Analysis.

- Synthesis and degradation of poly (alkyl α‐cyanoacryl

Sources

- 1. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of Cyanoacrylate Adhesives and Their Occupational Impacts for Dental Staff [jstage.jst.go.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Histotoxicity of cyanoacrylate tissue adhesives. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 7. resources.culturalheritage.org [resources.culturalheritage.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. scispace.com [scispace.com]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxicity of polymerized commercial cyanoacrylate adhesive on cultured human oral fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. bearing-mechanicalparts.com [bearing-mechanicalparts.com]

- 15. poison.org [poison.org]

A Comparative Analysis of Phenylethyl 2-Cyanoacrylate and Phenylethyl Acrylate: A Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of polymer chemistry and material science, the subtle alteration of a monomer's molecular architecture can precipitate a cascade of profound changes in the resultant polymer's properties and, consequently, its applications. This guide provides an in-depth technical exploration of two such closely related yet functionally distinct monomers: phenylethyl 2-cyanoacrylate and phenylethyl acrylate. While both share the phenylethyl ester moiety, the presence of a cyano group on the acrylate backbone of the former dramatically influences its reactivity and the characteristics of the derived polymer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison of their chemical properties, polymerization mechanisms, and performance characteristics, with a focus on their utility in adhesive and biomedical applications.

Molecular Architecture: The Critical Difference

The fundamental distinction between phenylethyl 2-cyanoacrylate and phenylethyl acrylate lies in the presence of a nitrile (-C≡N) group at the α-position of the acrylate backbone in the former. This single functional group modification is the linchpin that dictates the disparate chemical behaviors of these two monomers.

The strong electron-withdrawing nature of both the cyano and ester groups in phenylethyl 2-cyanoacrylate renders the β-carbon of the double bond highly electrophilic. This heightened electrophilicity is the primary driver for its distinct polymerization mechanism. In contrast, phenylethyl acrylate possesses only the ester group as an electron-withdrawing substituent, resulting in a less electrophilic double bond and consequently, a different mode of polymerization.

Comparative Physicochemical Properties

The structural variance between these two monomers gives rise to notable differences in their physical and chemical properties.

| Property | Phenylethyl 2-Cyanoacrylate | Phenylethyl Acrylate |

| Molecular Formula | C₁₂H₁₁NO₂ | C₁₁H₁₂O₂ |

| Molecular Weight | 201.22 g/mol | 176.21 g/mol |

| Appearance | Solid[1] | Colorless to pale yellow liquid[2] |

| Polymerization Mechanism | Primarily Anionic[1][3] | Primarily Free-Radical[4] |

| Reactivity | Extremely high, rapid polymerization with weak bases (e.g., moisture)[3] | Moderate, requires an initiator (e.g., thermal or photoinitiator)[2] |

Polymerization Mechanisms: A Tale of Two Pathways

The most significant divergence between these two monomers is their mode of polymerization, which dictates the conditions under which they can be processed and the types of applications for which they are suitable.

Phenylethyl 2-Cyanoacrylate: Anionic Polymerization

The polymerization of phenylethyl 2-cyanoacrylate is characterized by its rapid, exothermic anionic chain-growth mechanism.[3] This process can be initiated by even weak nucleophiles, such as water or amines, which are ubiquitously present on most surfaces.[3]

This inherent reactivity makes phenylethyl 2-cyanoacrylate an excellent candidate for instant adhesives, as polymerization is triggered upon contact with substrate surfaces.[1] However, it also presents challenges in terms of monomer stability and requires the use of acidic stabilizers to prevent premature polymerization.

Phenylethyl Acrylate: Free-Radical Polymerization

In contrast, phenylethyl acrylate typically undergoes free-radical polymerization. This process requires the generation of free radicals, usually through the decomposition of a thermal or photoinitiator.[4]

The free-radical mechanism offers greater control over the polymerization process, allowing for the synthesis of polymers with specific molecular weights and architectures. This control is crucial for applications where precise material properties are required, such as in coatings and biomedical devices.

Performance Characteristics: A Comparative Overview

The differences in polymerization mechanism and the resulting polymer structure lead to distinct performance characteristics.

| Performance Metric | Poly(phenylethyl 2-cyanoacrylate) | Poly(phenylethyl acrylate) |

| Adhesive Bond Strength | High initial bond strength, often brittle.[5] | Good adhesion, generally more flexible than polycyanoacrylates. |

| Cure Speed | Extremely fast (seconds).[5] | Slower, dependent on initiator and conditions (minutes to hours). |

| Thermal Stability | Generally lower thermal stability, with degradation often occurring via depolymerization.[6] | Good thermal stability, with degradation occurring at higher temperatures.[4][7] |

| Biocompatibility | Cytotoxicity is a concern due to degradation products like formaldehyde. Longer alkyl chains can improve biocompatibility.[8] | Generally considered biocompatible and used in various medical applications.[9] |

Applications: From Instant Adhesives to Advanced Biomaterials

The unique properties of each polymer dictate their primary fields of application.

Phenylethyl 2-Cyanoacrylate: The Power of Instant Adhesion

The rapid, moisture-initiated polymerization of phenylethyl 2-cyanoacrylate makes it an ideal component in instant adhesives , often referred to as "superglues".[1] Its solid nature at room temperature allows for its use in adhesive tapes and films.[1] In the medical field, cyanoacrylate-based adhesives have been explored for tissue adhesion and wound closure, though biocompatibility remains a critical consideration.[8]

Phenylethyl Acrylate: Versatility in Coatings and Biomedical Devices